Cyclopamine

Overview

Description

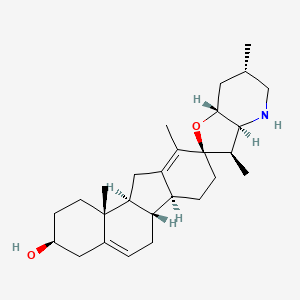

Cyclopamine, also known as 11-deoxojervine, is a naturally occurring steroidal alkaloid. It is a teratogenic component found in the corn lily (Veratrum californicum). This compound gained attention due to its ability to induce birth defects, such as cyclopia (the development of a single eye), when consumed by pregnant animals . This compound was first identified in the 1950s when sheep in Idaho gave birth to cyclopic lambs after grazing on corn lily .

Preparation Methods

Cyclopamine can be extracted from the roots and rhizomes of Veratrum californicum. due to the limited availability of the plant, synthetic routes have been developed. One such method involves the use of dehydro-epi-androsterone as a starting material. The synthesis includes a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/(bis-)cyclization sequence to establish the (E)/F-ring moiety . This method provides a scalable approach to produce this compound in gram quantities.

Chemical Reactions Analysis

Cyclopamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form jervine, where the carbon-11 methylene is converted to a ketone.

Reduction: The Wolff-Kishner reduction of jervine yields this compound.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in its structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc and ammonium chloride . The major products formed from these reactions include jervine and other related steroidal alkaloids.

Scientific Research Applications

Cancer Therapeutics

Inhibition of Tumor Growth:

Cyclopamine has been extensively studied for its ability to inhibit tumor growth by blocking the Hedgehog signaling pathway. Research indicates that this compound effectively suppresses the proliferation of various cancer cell lines, including:

- Breast Cancer: this compound has shown significant antiproliferative effects on both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells. It induces G1 cell cycle arrest and downregulates proteins associated with cell invasion, such as NF-κB and matrix metalloproteinases (MMP2 and MMP9) .

- Glioblastoma: In glioblastoma models, this compound treatment reduced neurosphere formation and self-renewal of glioma-initiating cells (GICs), demonstrating its potential as a therapeutic agent against aggressive brain tumors .

- Osteosarcoma: Studies have indicated that this compound can inhibit osteosarcoma cell proliferation through Hedgehog pathway modulation, suggesting its role in treating this aggressive bone cancer .

Developmental Biology

This compound's role extends beyond oncology; it is also pivotal in developmental biology. Its ability to inhibit Hedgehog signaling has been utilized to study various developmental processes, particularly in understanding congenital malformations related to abnormal Hedgehog activity.

Case Study: Tooth Development

Research has demonstrated that this compound can induce tooth phenotypes in squamate dental explants, mimicking morphological characteristics associated with specific genetic conditions . This application highlights this compound's utility as a tool in developmental studies.

Innovations in Drug Delivery

Despite its promising applications, this compound's clinical use has been limited by its toxicity to normal somatic stem cells. Recent advancements aim to enhance its therapeutic index through innovative drug delivery systems.

Prodrug Development:

Recent studies have explored the use of this compound glucuronide prodrugs designed to selectively release this compound in tumor microenvironments. These prodrugs can be activated by β-glucuronidase, which is abundant in necrotic tumor areas but limited in healthy tissues . This approach aims to mitigate the toxic effects while maximizing therapeutic efficacy.

Clinical Trials and Derivatives

The development of this compound derivatives has led to compounds like IPI-926 (patidegib), which are currently undergoing clinical trials for conditions such as basal cell nevus syndrome (Gorlin syndrome). These derivatives aim to improve solubility and stability while retaining the pharmacological effects of this compound .

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Cancer Therapeutics | Breast cancer, glioblastoma, osteosarcoma | Inhibits tumor growth; induces cell cycle arrest |

| Developmental Biology | Tooth development studies | Induces specific tooth phenotypes |

| Drug Delivery Innovations | This compound glucuronide prodrugs | Selective activation in tumor microenvironments |

| Clinical Trials | IPI-926 for basal cell nevus syndrome | Improved pharmacological profile over this compound |

Mechanism of Action

Cyclopamine exerts its effects by inhibiting the Hedgehog signaling pathway. It specifically binds to and antagonizes the transmembrane receptor Smoothened (SMO), preventing the activation of downstream signaling components . This inhibition disrupts the pathway, leading to the suppression of gene expression involved in cell growth and differentiation .

Comparison with Similar Compounds

Cyclopamine is often compared with other steroidal alkaloids, such as jervine and veratramine. While jervine is structurally similar to this compound, it differs in having a ketone group at carbon-11 instead of a methylene group . Veratramine, another related compound, lacks the teratogenic effects of this compound and jervine . This compound’s unique ability to inhibit the Hedgehog pathway sets it apart from these similar compounds, making it a valuable tool in cancer research and therapeutic development .

References

Biological Activity

Cyclopamine is a naturally occurring alkaloid derived from the plant Veratrum californicum. It has garnered significant attention in biological research due to its potent effects on the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and cancer progression. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on development, and potential therapeutic applications.

This compound primarily functions as an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. The interaction between this compound and SMO can be complex, exhibiting both agonistic and antagonistic properties depending on the binding site:

- Binding Sites : this compound binds to two main sites on SMO: the Cysteine-Rich Domain (CRD) and the Transmembrane Domain (TMD). Binding to the CRD typically results in agonistic activity, promoting receptor activation, while binding to the TMD leads to antagonistic effects, inhibiting receptor activation .

- Free Energy Barriers : The binding dynamics indicate that this compound lowers the activation barrier when bound to CRD (~2 kcal/mol) but raises it when bound to TMD (~4 kcal/mol), demonstrating its dual role in modulating SMO activity .

Developmental Effects

This compound's impact on embryonic development has been extensively studied, particularly in avian models such as chick embryos:

- Teratogenic Effects : Research indicates that this compound disrupts normal developmental processes, leading to severe malformations such as holoprosencephaly and cyclopia. In studies where chick embryos were treated with this compound at early developmental stages, only one out of eight embryos survived, exhibiting significant underdevelopment compared to controls .

- Embryonic Viability : Control embryos showed normal development and vascularization, while this compound-treated embryos displayed signs of drying out and failure to develop properly. The surviving embryo had severely impaired craniofacial structures .

Cancer Research Applications

This compound's inhibition of Hh signaling has made it a subject of interest in cancer research:

- Breast Cancer : Studies have shown that this compound can inhibit growth in certain breast cancer cell lines by blocking Hh signaling. In vitro experiments revealed that doses as low as 10 µM could induce apoptosis and inhibit cell proliferation in Smo-positive breast cancer cells .

- Head and Neck Cancer : In head and neck squamous cell carcinomas (HNSCC), this compound treatment resulted in a concentration-dependent inhibition of colony formation. This suggests that targeting Hh signaling with this compound may offer therapeutic benefits for patients with aggressive tumors characterized by Hh pathway overexpression .

Summary of Research Findings

The following table summarizes key findings from various studies investigating the biological activity of this compound:

Case Studies

- Chick Embryo Study : A study administered this compound to chick embryos at different stages. Results indicated that early treatment led to severe developmental defects while later stages showed no viable embryos .

- Breast Cancer Cell Lines : A series of experiments demonstrated that this compound inhibited growth in several breast cancer cell lines, correlating with Hh pathway activity. Notably, Smo-negative lines were unaffected by treatment .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which cyclopamine inhibits the Hedgehog (Hh) signaling pathway, and how is this applied in cancer research?

this compound selectively binds to the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway, preventing downstream activation of GLI transcription factors. This inhibition disrupts aberrant Hh signaling, which is implicated in tumorigenesis (e.g., basal cell carcinoma, medulloblastoma) . Methodologically, researchers validate this mechanism using GLI-luciferase reporter assays, quantitative PCR (qPCR) to measure GLI1/2/3 expression, and Western blotting to assess pathway proteins like SMO and PTCH1 .

Q. What experimental models are commonly used to study this compound’s antitumor effects?

In vitro models include human cancer cell lines (e.g., SW-1990 pancreatic cancer, RPMI-8226 myeloma) treated with this compound at IC50 doses (typically 10–40 µM) to assess proliferation (via MTT assays), apoptosis (Annexin V/PI flow cytometry), and clonogenic survival . In vivo studies often use xenograft mouse models, with this compound administered via intraperitoneal (ip) injection (20–50 mg/kg/day) or osmotic pumps to maintain stable serum concentrations .

Q. How do researchers standardize this compound treatment protocols to ensure reproducibility?

Key parameters include:

- Dose optimization : Dose-response curves to determine IC50 values, accounting for cell line-specific resistance (e.g., SKO-007 myeloma cells require combinatorial therapy) .

- Administration routes : Pharmacokinetic (PK) profiling for ip, oral, and subcutaneous routes to achieve target serum concentrations (e.g., 5–15 µM in mice) .

- Controls : Vehicle controls (DMSO) and validation of Hh pathway inhibition via GLI1 mRNA quantification .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-apoptotic effects be resolved in combinatorial therapies?

this compound alone induces apoptosis in some models (e.g., SW-1990 pancreatic cancer) but fails to enhance radiation-induced apoptosis . To address contradictions:

- Mechanistic dissection : Use RNA sequencing to identify compensatory pathways (e.g., RAS/ERK activation) that mitigate apoptosis.

- Temporal dosing : Test pre-treatment vs. concurrent administration with radiation/chemotherapy to optimize synergy .

- Cell cycle synchronization : Analyze phase-specific effects via flow cytometry (e.g., G2/M arrest may reduce apoptotic susceptibility) .

Q. What experimental strategies mitigate this compound’s pharmacokinetic limitations in vivo?

this compound’s poor solubility and rapid clearance (t1/2 = 2–4 hours in mice) require:

- Formulation improvements : Use cyclodextrin-based carriers or liposomal encapsulation to enhance bioavailability .

- Alternative analogues : Semisynthetic derivatives like IPI-926 (40 mg/kg oral dose) show improved stability and tumor regression in medulloblastoma models .

- PK/PD modeling : Correlate serum concentrations (LC-MS/MS quantification) with tumor GLI1 suppression to refine dosing schedules .

Q. How can researchers reconcile this compound’s variable efficacy across cancer subtypes?

Tissue-specific Hh pathway dependency must be validated using:

- Biomarker stratification : Pre-screen tumors for GLI1 overexpression or PTCH1 mutations via immunohistochemistry (IHC) .

- Co-culture systems : Tumor-stroma interactions (e.g., pancreatic stellate cells) may modulate this compound sensitivity; 3D organoid models can mimic this complexity .

- CRISPR screening : Identify genetic modifiers (e.g., ABC transporters) that confer resistance .

Q. What methodologies are used to study this compound’s teratogenic effects in developmental biology?

- Whole-embryo culture : Mouse embryos exposed to this compound (1–10 µM) to model holoprosencephaly (HPE) .

- Stage-specific dosing : Narrow mating windows (2-hour timed pregnancies) and teratogen exposure at gastrulation (E7.5 in mice) .

- Morphometric analysis : Micro-CT imaging to quantify craniofacial anomalies and neural tube defects .

Q. Methodological Best Practices

Q. How should researchers design studies to evaluate this compound’s synergy with other therapeutics?

- Combination index (CI) : Calculate via Chou-Talalay analysis using CompuSyn software; CI < 1 indicates synergy (e.g., this compound + CAP in SKO-007 cells) .

- Transcriptomic profiling : RNA-seq post-treatment to identify overlapping vs. distinct pathway modulation (e.g., IGF1R downregulation with Hh inhibition) .

- In vivo validation : Orthotopic models (e.g., glioblastoma) with bioluminescent tracking of tumor regression .

Q. What statistical approaches are critical for analyzing this compound’s experimental data?

- Student’s t-test : Compare treated vs. control groups for continuous outcomes (e.g., apoptosis rates) .

- ANOVA + post-hoc tests : For multi-group comparisons (e.g., dose gradients or combination therapies) .

- Survival analysis : Kaplan-Meier curves with log-rank tests for xenograft studies .

Q. Data Contradictions and Validation

Q. Why do some studies report this compound’s radiosensitizing effects without apoptosis enhancement?

Radiosensitization may occur via non-apoptotic mechanisms, such as:

- Senescence induction : SA-β-galactosidase staining to detect irreversible cell cycle arrest .

- DNA repair inhibition : γH2AX foci quantification to assess radiation-induced DNA damage persistence .

- Metabolic profiling : Seahorse analysis to link Hh inhibition with oxidative stress .

Properties

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASFUMOKHFSJGL-LAFRSMQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043709 | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE. | |

| Record name | CYCLOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4449-51-8 | |

| Record name | Cyclopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4449-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH658AJ192 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.